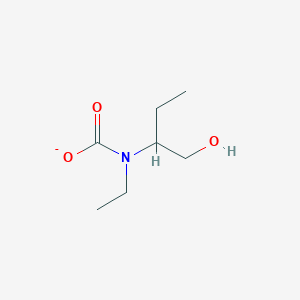
3,3-Dihydroxyoxepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dihydroxyoxepan-2-one: is an organic compound belonging to the class of oxepanones It is characterized by the presence of two hydroxyl groups at the 3rd position and a lactone ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dihydroxyoxepan-2-one typically involves the ring-opening polymerization of ε-caprolactone followed by selective hydroxylation. The reaction conditions often include the use of catalysts such as stannous octoate and controlled temperature settings to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the polymerization of ε-caprolactone in the presence of a suitable catalyst. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反応の分析
Types of Reactions: 3,3-Dihydroxyoxepan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The lactone ring can be reduced to form diols.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
科学的研究の応用
3,3-Dihydroxyoxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Employed in the development of drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance materials with specific mechanical properties.
作用機序
The mechanism of action of 3,3-Dihydroxyoxepan-2-one involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The compound’s ability to undergo polymerization also plays a crucial role in its applications in material science.
類似化合物との比較
ε-Caprolactone: A precursor in the synthesis of 3,3-Dihydroxyoxepan-2-one.
3,3-Dihydroxybutan-2-one: Shares similar hydroxylation patterns but differs in ring structure.
Uniqueness: this compound is unique due to its specific ring structure and the presence of two hydroxyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized polymers and biomedical applications.
特性
CAS番号 |
54006-79-0 |
|---|---|
分子式 |
C6H10O4 |
分子量 |
146.14 g/mol |
IUPAC名 |
3,3-dihydroxyoxepan-2-one |
InChI |
InChI=1S/C6H10O4/c7-5-6(8,9)3-1-2-4-10-5/h8-9H,1-4H2 |
InChIキー |
VDHWOHDSOHPGPC-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(=O)C(C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



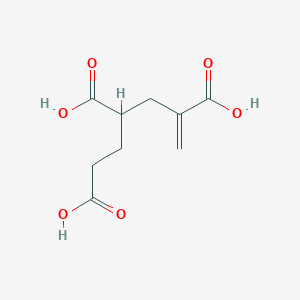
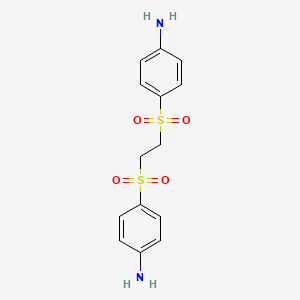
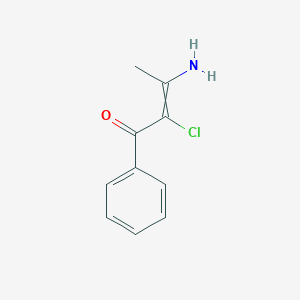
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
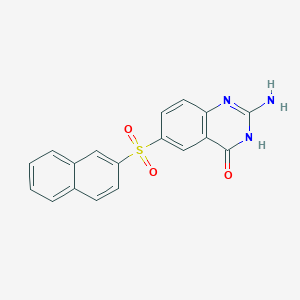

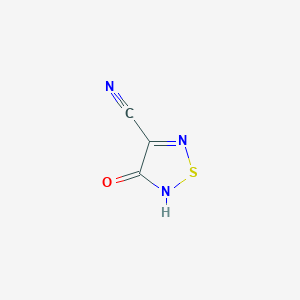

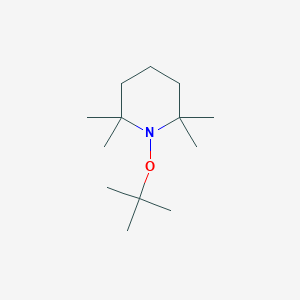
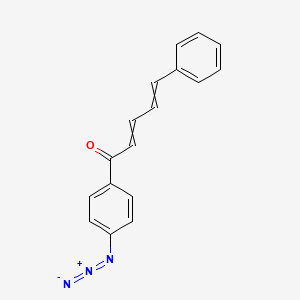

![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
